Erythromycin salnacedin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin salnacedin is a macrolide antibiotic that belongs to the erythromycin family. It is known for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This compound works by inhibiting bacterial protein synthesis, making it effective in treating various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin salnacedin is synthesized through a series of chemical reactions starting from erythromycin A. The synthesis involves the modification of erythromycin A to introduce the salnacedin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin A, which is subsequently chemically modified to produce this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin salnacedin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
Scientific Research Applications
Erythromycin salnacedin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new drug formulations and delivery systems .
Mechanism of Action
Erythromycin salnacedin exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their eventual death. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit .
Comparison with Similar Compounds
Erythromycin salnacedin is compared with other macrolide antibiotics such as azithromycin, clarithromycin, and roxithromycin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical modifications, which may enhance its stability and efficacy under certain conditions. Similar compounds include:
- Azithromycin
- Clarithromycin
- Roxithromycin
This compound’s unique chemical structure and properties make it a valuable compound in both research and clinical settings.
Biological Activity
Erythromycin salnacedin, a derivative of the macrolide antibiotic erythromycin, exhibits significant biological activity primarily as a bacteriostatic agent. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, resistance patterns, and potential applications in various therapeutic contexts.
This compound functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit of sensitive organisms, thereby obstructing the translocation process during protein synthesis. This action effectively halts bacterial growth and replication, making it a valuable therapeutic agent against a range of bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Erythromycin is well absorbed after oral administration but has variable bioavailability due to extensive first-pass metabolism.
- Distribution : The drug is widely distributed in body tissues, with significant accumulation in the lungs, which is beneficial for treating respiratory infections.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Erythromycin is excreted mainly through bile and urine .
Clinical Efficacy
This compound has been used effectively in treating various infections, particularly skin and respiratory tract infections. A notable study demonstrated its effectiveness in reducing inflammatory lesions in acne vulgaris patients when compared to vehicle treatments. The erythromycin-treated group showed a significantly greater reduction in papulopustule counts and overall clinical improvement .
Case Study: Acne Vulgaris Treatment
A clinical trial involving 348 patients with inflammatory acne vulgaris assessed the efficacy of a topical 2% erythromycin gel. The results indicated:
- Reduction in Lesions : The erythromycin group experienced a substantial decrease in lesion counts compared to placebo.
- Adverse Effects : The treatment was associated with a lower rate of adverse reactions, attributed to erythromycin's anti-inflammatory properties .
Resistance Patterns
Despite its efficacy, the emergence of antibiotic resistance poses challenges. In a study focusing on acne vulgaris treatment over 24 weeks, researchers found that the prevalence of erythromycin-resistant coagulase-negative Staphylococci increased from 87% to 98% among treated patients. This highlights the necessity for careful monitoring and potential combination therapies to mitigate resistance development .
Comparative Efficacy with Other Treatments
A comparative study evaluated the efficacy of this compound against other treatments for moderate-to-severe acne vulgaris:
Treatment Group | Effective Rate (%) | Adverse Effects |
---|---|---|
Salicylic Acid (SA) | 43.3 | Minimal |
Isotretinoin Erythromycin Gel (IEG) | 40.0 | Minimal |
SA + IEG Combination | 76.7 | Minimal |
The combination therapy group demonstrated superior efficacy compared to either treatment alone, indicating potential benefits from synergistic effects .
Properties
CAS No. |
149908-23-6 |
---|---|
Molecular Formula |
C49H84N2O20S |
Molecular Weight |
1053.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate |
InChI |
InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1 |
InChI Key |
IIFAEKHIVMOCLV-HAPQPECPSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.